Cas no 1354029-07-4 (2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide)
![2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide structure](https://ja.kuujia.com/scimg/cas/1354029-07-4x500.png)
2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide 化学的及び物理的性質
名前と識別子
-
- (S)-2-amino-n-cyclopropyl-3-methyl-n-(1-pyrazin-2-yl-ethyl)-butyramide
- 2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide
- 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide
-
- インチ: 1S/C14H22N4O/c1-9(2)13(15)14(19)18(11-4-5-11)10(3)12-8-16-6-7-17-12/h6-11,13H,4-5,15H2,1-3H3/t10-,13?/m0/s1
- InChIKey: GBZLLEWBFWMHGJ-NKUHCKNESA-N
- ほほえんだ: O=C(C(C(C)C)N)N([C@H](C1C=NC=CN=1)C)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 317
- トポロジー分子極性表面積: 72.1
2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334546-1g |
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide |
1354029-07-4 | 95%+ | 1g |
$1417 | 2021-08-18 | |
Fluorochem | 087075-500mg |
S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide |
1354029-07-4 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM334546-1g |
2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-(pyrazin-2-yl)ethyl)butanamide |
1354029-07-4 | 95%+ | 1g |
$1376 | 2023-02-18 |
2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide 関連文献
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamideに関する追加情報
Professional Introduction to Compound with CAS No. 1354029-07-4 and Product Name: 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide
2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide, identified by its CAS number 1354029-07-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural complexity of this molecule, characterized by its cyclopropyl and pyrazine moieties, positions it as a potential candidate for further exploration in drug discovery and development.
The chemical structure of 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide features a unique arrangement of functional groups that contribute to its distinct pharmacological properties. The presence of an amino group at the N-position, coupled with the cyclopropyl and methyl substituents, creates a framework that is conducive to interactions with biological targets. Additionally, the pyrazine ring introduces a nitrogen-rich environment that can enhance binding affinity and selectivity, which are critical factors in the design of effective therapeutic agents.
In recent years, there has been a surge in research focused on identifying novel compounds with therapeutic potential. 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide has emerged as a compound of interest due to its structural features that align with the principles of drug design. Specifically, the combination of a cycloalkyl group and a pyrazine ring has been shown to modulate various biological pathways, including those involved in inflammation, metabolism, and neurochemistry.
One of the most compelling aspects of this compound is its potential application in addressing complex diseases. Current research indicates that molecules with similar structural motifs may exhibit inhibitory activity against enzymes and receptors implicated in conditions such as cancer, cardiovascular disorders, and neurological disorders. The cyclopropyl group, in particular, has been identified as a key structural element that can enhance binding interactions with target proteins, thereby increasing the efficacy of therapeutic interventions.
The synthesis and characterization of 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide have been subjects of extensive investigation. Advanced synthetic methodologies have been employed to ensure high purity and yield, which are essential for subsequent biological evaluation. Techniques such as chromatography and spectroscopic analysis have played pivotal roles in elucidating the compound's structure and confirming its identity.
The pharmacological profile of this compound has been preliminarily assessed through in vitro studies. These studies have revealed intriguing properties that warrant further exploration. For instance, preliminary data suggest that 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide may exhibit inhibitory effects on certain enzymes known to be overexpressed in disease states. This observation opens up possibilities for its use in developing targeted therapies that could mitigate symptoms associated with these conditions.
Moreover, the stereochemical configuration of this compound, particularly the (1S) configuration at the pyrazinylethyl moiety, is believed to contribute significantly to its biological activity. Stereoisomers can often display markedly different pharmacological properties due to variations in their spatial arrangement. The specific stereochemistry of 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide has been carefully considered during its design to optimize interactions with biological targets.
In the context of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and enhancing therapeutic outcomes. 2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide represents an innovative approach to addressing unmet medical needs by leveraging structural diversity. Its unique combination of functional groups provides a foundation for designing derivatives with improved pharmacokinetic properties and reduced side effects.
The potential applications of this compound extend beyond traditional therapeutic areas. Research is ongoing into its utility in diagnostic imaging and as an intermediate in the synthesis of more complex molecules. The versatility of 2-Amino-N-cyclopropyl-3-methyl-N-[ (1S)-1-pyrazin - 2 - ylethyl ] butanamide underscores its significance as a building block in synthetic chemistry and medicinal biology.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The study of 2-Amino-N-cyclopropyl - 3 - methyl - N - [( 1S ) - 1 - pyrazin - 2 - ylethyl ] butanamide exemplifies this progress by demonstrating how structural features can be tailored to achieve desired pharmacological effects. Future research will likely focus on refining synthetic routes and exploring novel applications for this compound.
In conclusion, 2 - Amino - N - cyclopropyl - 3 - methyl - N - [ ( 1S ) - 1 - pyrazin - 2 - ylethyl ] butanamide ( CAS No . 1354029 - 07 - 4 ) represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique structure and promising biological activities position it as a valuable tool for further research aimed at developing innovative therapies for various diseases . The continued investigation into this compound holds great promise for contributing to advancements in human health.
1354029-07-4 (2-Amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide) 関連製品
- 899736-65-3(5-amino-1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 1062122-60-4(seco-Temsirolimus)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)
- 1780563-44-1(Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, N-methyl-4-(trifluoromethyl)-)
- 737000-96-3((S)-(+)-2-HEXYL ISOTHIOCYANATE)
- 2138357-30-7(Spiro[2.5]octane-6-sulfonamide, N-methyl-)
- 1215696-60-8(N-{6-benzyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide hydrochloride)
- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)
- 1369897-55-1(2-Methoxy-6-(propan-2-yloxy)aniline)



